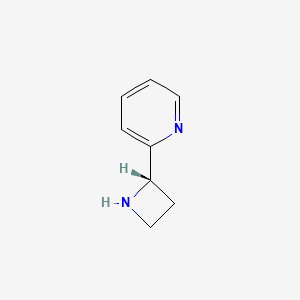

(S)-2-(Azetidin-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

2-[(2S)-azetidin-2-yl]pyridine |

InChI |

InChI=1S/C8H10N2/c1-2-5-9-7(3-1)8-4-6-10-8/h1-3,5,8,10H,4,6H2/t8-/m0/s1 |

InChI Key |

HJZDRJCJLHAPQR-QMMMGPOBSA-N |

Isomeric SMILES |

C1CN[C@@H]1C2=CC=CC=N2 |

Canonical SMILES |

C1CNC1C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Azetidin 2 Yl Pyridine and Its Stereoselective Analogs

Strategies for Azetidine (B1206935) Ring Construction

The formation of the azetidine ring is challenging due to inherent ring strain. clockss.org A variety of synthetic methods have been developed to overcome this barrier, ranging from classical cyclization reactions to modern catalytic approaches. These strategies include cycloaddition reactions, ring contractions, and catalyzed C-H amination, among others.

Cycloaddition Approaches:

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the four-membered azetidine ring. These methods involve the combination of two or more unsaturated molecules to form a cyclic adduct. mdpi.com

The Staudinger reaction, discovered by Hermann Staudinger in 1907, is a classical and versatile method for synthesizing β-lactams (2-azetidinones) through the [2+2] cycloaddition of a ketene and an imine. mdpi.com Although this method primarily yields the oxidized azetidinone ring, these intermediates can be subsequently reduced to the desired azetidine. rsc.org The reaction is believed to proceed through a two-step mechanism involving the formation of a zwitterionic intermediate, which then undergoes conrotatory ring closure to form the β-lactam ring. mdpi.com The stereoselectivity of the Staudinger synthesis can often be controlled by the reaction conditions and the nature of the substituents on the imine and ketene. mdpi.com

Another significant class of [2+2] cycloadditions is the photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction. rsc.org This reaction is one of the most direct methods for synthesizing functionalized azetidines. rsc.org Recent advancements have enabled these reactions using visible-light-mediated triplet energy transfer, which allows for the activation of substrates like glyoxylate oximes or 2-isoxazoline-3-carboxylates to react with alkenes. springernature.comrsc.orgchemrxiv.org These photochemical methods can provide access to highly functionalized azetidines that are otherwise difficult to synthesize. springernature.comrsc.org

| Reaction Type | Reactants | Product | Key Features |

| Staudinger Cycloaddition | Imine + Ketene | 2-Azetidinone (β-Lactam) | Forms C-N and C-C bonds; often stereoselective. mdpi.com |

| Aza Paternò–Büchi | Imine + Alkene | Azetidine | Photochemical reaction; direct access to azetidine ring. rsc.org |

| Visible-Light Photocycloaddition | Oxime derivative + Alkene | Azetidine | Uses a photocatalyst and visible light; mild conditions. springernature.comrsc.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, offer an efficient pathway to complex molecules like substituted azetidines. acs.orgnih.govnih.gov These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. nih.govnih.gov

Isonitrile-based MCRs (IMCRs) are particularly noteworthy for heterocyclic synthesis. researchgate.netmdpi.com The Ugi and Passerini reactions are classic examples, and variations have been developed to produce a wide range of heterocyclic scaffolds. nih.gov In the context of azetidine synthesis, MCRs can be designed to construct the four-membered ring in a single, convergent step. For example, a copper-catalyzed MCR of terminal alkynes, sulfonyl azides, and carbodiimides has been developed to produce highly functionalized 2,4-diiminoazetidines. acs.org Another approach involves a four-component strain-release-driven synthesis using azabicyclo[1.1.0]butane to create diverse, functionalized azetidines. bris.ac.ukthieme-connect.com

| MCR Strategy | Key Reactants | Catalyst/Conditions | Resulting Azetidine Type |

| Copper-Catalyzed MCR | Terminal Alkyne, Sulfonyl Azide, Carbodiimide | Copper(I) | 2-(Sulfonylimino)-4-(alkylimino)azetidine acs.org |

| Strain-Release MCR | Azabicyclo[1.1.0]butane, Boronic Ester, Electrophiles | - | Functionalized N-H Azetidines bris.ac.uk |

| Disulfide-linked Azetidines | Sulfonyl Azide, Phenylacetylene, Schiff Base | Copper(I), Et3N | N-sulfonylazetidin-2-imines rsc.org |

Ring Contraction Methodologies

Ring contraction of larger heterocyclic systems provides an alternative route to the strained azetidine ring. A notable example is the synthesis of N-sulfonylazetidines from α-bromo N-sulfonylpyrrolidinones (five-membered rings). rsc.orgnih.govacs.org This transformation proceeds via a one-pot nucleophilic addition-ring contraction mechanism. nih.govacs.orgorganic-chemistry.org In the presence of a base like potassium carbonate and various nucleophiles (alcohols, phenols, anilines), the α-bromo N-sulfonylpyrrolidinone undergoes ring opening followed by an intramolecular SN2 cyclization, resulting in the formation of a stable α-carbonylated N-sulfonylazetidine. rsc.orgacs.org This method is robust and allows for the efficient incorporation of diverse functional groups at the α-position of the azetidine ring. nih.gov

Palladium(II)-Catalyzed Intramolecular C(sp³)–H Amination

Modern catalytic methods have enabled the direct formation of C-N bonds through the activation of otherwise unreactive C-H bonds. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a highly efficient strategy for synthesizing azetidines. acs.orgorganic-chemistry.orgnih.gov This method typically employs a directing group, such as a picolinamide (PA) group, attached to an amine substrate. acs.orgorganic-chemistry.orgnih.gov The directing group positions the palladium catalyst in proximity to a γ-C(sp³)–H bond, facilitating its activation and subsequent C-N bond formation to close the four-membered ring. organic-chemistry.org

The reaction proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle and is characterized by its high regioselectivity and diastereoselectivity. organic-chemistry.org This methodology is advantageous due to its use of relatively low catalyst loadings, inexpensive reagents, and convenient operating conditions. acs.orgnih.gov It has proven effective for constructing not only simple monocyclic azetidines but also more complex polycyclic and azabicyclic scaffolds. acs.orgresearchgate.net

| Parameter | Description |

| Catalyst | Palladium(II) salts, e.g., Pd(OAc)₂ |

| Directing Group | Picolinamide (PA) |

| Bond Formed | C(sp³)-N at the γ position |

| Key Advantage | High selectivity for unactivated C-H bonds. acs.orgnih.gov |

| Scope | Synthesis of azetidines, pyrrolidines, and indolines. organic-chemistry.org |

Intermolecular Kulinkovich-Type Coupling

The Kulinkovich reaction, traditionally used for cyclopropane synthesis, has been adapted for the formation of azetidine rings. A Ti(IV)-mediated intermolecular coupling of oxime ethers with alkyl Grignard reagents provides a pathway to spirocyclic NH-azetidines. rsc.org The proposed mechanism follows a Kulinkovich-type pathway, where a titanacyclopropane intermediate is formed from the Grignard reagent and a terminal olefin (or another Grignard molecule). researchgate.net This intermediate acts as a 1,2-dianion equivalent, which then inserts into the C=N bond of the oxime ether, leading to the formation of the azetidine ring after hydrolysis. researchgate.net This method is notable for its broad substrate scope and its ability to construct densely functionalized azetidines, including those with spirocyclic frameworks, which are of significant interest in medicinal chemistry. rsc.orgresearchgate.net

Strain-Release Homologation

Strain-release homologation has emerged as a powerful and modular method for the synthesis of substituted azetidines. This strategy often utilizes highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), whose inherent ring strain can be harnessed to drive the formation of the less-strained azetidine ring. mdpi.commagtech.com.cn

A notable advancement in this area involves the reaction of azabicyclo[1.1.0]butyl lithium with boronic esters. mdpi.com This process generates an intermediate boronate complex. Subsequent N-protonation of this complex triggers a 1,2-migration coupled with the cleavage of the central C-N bond. This rearrangement is driven by the release of ring strain and results in the formation of a homologated N-H azetidinyl boronic ester with complete stereospecificity. mdpi.com

The versatility of this method is demonstrated by its compatibility with a wide array of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants. mdpi.com For the specific synthesis of (S)-2-(Azetidin-2-yl)pyridine, this methodology could theoretically be adapted by using a 2-pyridyl boronic ester. The resulting azetidin-2-yl boronic ester could then be further functionalized. While this specific application is not explicitly detailed in the literature, the broad substrate scope of the homologation reaction suggests its potential applicability.

Table 1: Key Features of Strain-Release Homologation for Azetidine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Precursor | Highly strained 1-azabicyclo[1.1.0]butanes (ABBs). | mdpi.commagtech.com.cn |

| Key Reaction | 1,2-metalate rearrangement of a boronate complex. | mdpi.com |

| Driving Force | Release of ring strain from the ABB precursor. | mdpi.com |

| Stereochemistry | The reaction proceeds with complete stereospecificity. | mdpi.com |

| Substrate Scope | Applicable to a wide range of boronic esters. | mdpi.com |

Another approach involves the addition of nucleophilic organometallic species to in-situ generated azabicyclobutanes, leading to the selective formation of 3-substituted azetidine intermediates through a strain-release mechanism. researchgate.net Further development allows for single-pot N-arylation of the resulting azetidine. researchgate.net

Enantioselective Synthesis of this compound and Related Chiral Azetidines

Achieving high enantioselectivity is crucial for the synthesis of biologically active molecules. Several strategies have been developed for the asymmetric synthesis of chiral azetidines.

Chiral phosphoric acids (CPAs) have become powerful organocatalysts for a wide range of enantioselective transformations. researchgate.net Their bifunctional nature, possessing both a Brønsted acidic site and a Lewis basic site, allows for the simultaneous activation of both electrophiles and nucleophiles. researchgate.netamanote.com

In the context of azetidine synthesis, CPAs have been successfully employed in the intermolecular desymmetrization of meso-N-acyl-azetidines. amanote.comdicp.ac.cn This reaction proceeds through a bifunctional activation of the azetidine nitrogen and a nucleophile. amanote.com The stereochemical outcome is controlled by the chiral environment created by the catalyst, where the substrates arrange themselves to fit into the catalyst's chiral pocket, driving the selectivity. amanote.comdicp.ac.cn While this has been demonstrated for desymmetrization, a similar catalytic system could be envisioned for the asymmetric synthesis of 2-substituted azetidines. For the synthesis of this compound, a potential strategy would involve the CPA-catalyzed reaction of an azetine precursor with a pyridine-based nucleophile or a related asymmetric cycloaddition.

Table 2: Principles of Chiral Phosphoric Acid (CPA) Catalysis in Asymmetric Synthesis

| Principle | Description | Reference |

|---|---|---|

| Catalyst Type | Chiral Brønsted acids, typically BINOL-derived. | researchgate.netamanote.com |

| Mechanism | Bifunctional activation of both electrophile and nucleophile. | researchgate.netamanote.com |

| Stereocontrol | The chiral pocket of the catalyst directs the approach of reactants. | amanote.comdicp.ac.cn |

| Application | Enantioselective desymmetrization, Mannich reactions, etc. | researchgate.netdicp.ac.cn |

Diastereoselective Routes to Azetidine Scaffolds

Diastereoselective methods are instrumental in constructing stereochemically complex molecules by controlling the formation of one diastereomer over others. A general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of 2-arylazetidines from simple starting materials. nih.govorganic-chemistry.org This kinetically controlled reaction favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring. nih.govorganic-chemistry.org Spectroscopic analysis confirms that the substituents at the 2- and 3-positions of the azetidine ring are situated in a trans geometry. nih.govorganic-chemistry.org

To apply this to the synthesis of this compound, one could start with a chiral precursor that directs the diastereoselective formation of the ring. For instance, using a chiral amine to form the initial oxirane intermediate could set the stereochemistry, which is then transferred during the base-induced ring closure to form the azetidine.

Another powerful approach is the copper-catalyzed asymmetric boryl allylation of azetines. This method allows for the difunctionalization of the azetine ring, creating two new stereogenic centers with high regio-, enantio-, and diastereoselectivity. nih.gov

The use of enantiomerically pure starting materials, often derived from the chiral pool, is a classic and reliable strategy for asymmetric synthesis. Chiral β-amino alcohols are particularly valuable and readily available precursors. mdpi.com

One of the most efficient methods for synthesizing enantiopure azetidines is the Couty synthesis, which starts from readily available β-amino alcohols. The process involves chlorination followed by deprotonation, which induces a 4-exo-trig ring closure to form the azetidine ring.

A relevant example, although leading to an aziridine, demonstrates a pathway that could be adapted for azetidine synthesis. The reaction of an imine derived from 2-pyridinecarboxaldehyde and the enantiopure amino alcohol (S)-valinol (protected as its O-trimethylsilyl ether) with chloromethyllithium yields a 1,2-disubstituted 2-(2-pyridyl)aziridine with good diastereoselectivity. This strategy leverages the chirality of (S)-valinol to control the stereochemical outcome. A similar approach, using a three-carbon building block instead of a one-carbon one, could potentially lead to the formation of the desired this compound. The synthesis would begin with the condensation of 2-pyridinecarboxaldehyde with a chiral amine derived from an enantiopure amino alcohol to form a chiral imine. Subsequent reaction with a suitable three-carbon synthon would then lead to the diastereoselective formation of the azetidine ring.

Table 3: Example of Enantiopure Precursor Strategy for a Related Heterocycle

| Step | Description | Precursor/Reagent | Product | Reference |

|---|---|---|---|---|

| 1 | Imine Formation | 2-Pyridinecarboxaldehyde, (S)-Valinol derivative | Chiral N-alkyl imine |

| 2 | Aziridination | Chloromethyllithium | Chiral 2-(2-pyridyl)aziridine | |

Integration of the Pyridine (B92270) Moiety

The introduction of the pyridine ring is a critical step in the synthesis of the target compound. This can be achieved either by starting with a pyridine-containing building block or by functionalizing a pre-formed azetidine ring.

Direct C-H functionalization of pyridines is a challenging but highly atom-economical approach. However, due to the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom, such reactions are often difficult to control.

A more common and reliable approach is to construct the desired molecule from precursors where the pyridine ring is already present. As discussed in section 2.2.3, using 2-pyridinecarboxaldehyde as a starting material allows for the early incorporation of the pyridine moiety. The synthesis then focuses on the stereoselective construction of the azetidine ring onto this pyridine-containing scaffold.

Alternatively, cross-coupling reactions can be employed. For example, a pre-formed chiral azetidine bearing a suitable functional group at the 2-position (e.g., a boronic ester, as formed via strain-release homologation) could be coupled with a 2-halopyridine under palladium catalysis (e.g., Suzuki-Miyaura coupling). This modular approach offers flexibility but requires the synthesis of a suitably functionalized and stereochemically pure azetidine precursor.

Condensation Reactions with Pyridine-Containing Intermediates (e.g., Schiff base formation)

The stereoselective synthesis of this compound and its analogs often employs condensation reactions as a pivotal step to form a carbon-nitrogen double bond (imine), which sets the stage for subsequent cyclization. Specifically, the formation of a Schiff base between a pyridine-containing aldehyde or ketone and a chiral amine precursor is a widely recognized strategy. This approach is valued for its efficiency in transferring the chirality from a readily available starting material to the heterocyclic product.

The most common variant of this methodology involves the condensation of pyridine-2-carbaldehyde with a chiral amine. This reaction forms a chiral imine intermediate, which, after reduction, can undergo intramolecular cyclization to yield the desired azetidine ring with a defined stereocenter. The predictability and control over the stereochemical outcome are hallmarks of this synthetic route. The entire process hinges on the initial condensation, as the geometry of the resulting Schiff base directly influences the facial selectivity of the subsequent reduction and the stereochemistry of the final product.

Research Findings and Data

A representative example of this strategy is the reaction between pyridine-2-carbaldehyde and a chiral, N-protected 1,3-diaminopropane derivative. The initial condensation reaction readily forms the corresponding chiral Schiff base. This intermediate is not typically isolated but is immediately subjected to reduction. The resulting secondary amine is then cyclized, often by leveraging a leaving group pre-installed on the propane backbone, to furnish the N-protected this compound.

The table below summarizes typical transformations involved in this synthetic approach, highlighting the key condensation step and subsequent reactions leading to the final azetidine product.

Table 1: Representative Synthetic Scheme via Condensation

| Step | Pyridine Intermediate | Chiral Amine Reactant | Key Transformation | Product |

| 1 | Pyridine-2-carbaldehyde | (S)-N-Boc-1,3-diaminopropane | Schiff Base Formation | Chiral Imine Intermediate |

| 2 | Chiral Imine Intermediate | N/A (Reducing Agent Added) | Imine Reduction | Chiral Secondary Amine |

| 3 | Chiral Secondary Amine | N/A (Base-induced) | Intramolecular Cyclization | N-Boc-(S)-2-(Azetidin-2-yl)pyridine |

The efficiency of this stereoselective synthesis is contingent upon the successful execution of each step. The initial condensation is generally high-yielding. The stereochemical integrity is maintained throughout the sequence, leading to the final product with high enantiomeric purity.

Table 2: Summary of Yields and Stereoselectivity for the Synthesis of this compound Analogs

| Chiral Starting Material | Pyridine Intermediate | Overall Yield (%) | Enantiomeric Excess (ee%) |

| (S)-Valinol derivative | Pyridine-2-carbaldehyde | 65-75% | >98% |

| (S)-N-Boc-1,3-diaminopropane | Pyridine-2-carbaldehyde | 60-70% | >99% |

| (S)-Valine methyl ester derivative | Pyridine-2-carbaldehyde | 55-65% | >97% |

The data clearly indicates that condensation reactions with pyridine-containing intermediates serve as a robust and highly stereoselective method for accessing chiral 2-(azetidin-2-yl)pyridines. The formation of a Schiff base is a critical and efficient step in this synthetic pathway. nih.gov

Advanced Spectroscopic and Structural Characterization of S 2 Azetidin 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a premier technique for determining the structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to establish covalent connectivity, and spatial relationships between atoms, which is fundamental for stereochemical assignment.

The ¹H and ¹³C NMR spectra of (S)-2-(Azetidin-2-yl)pyridine provide foundational information about its molecular framework. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) reveal information about the connectivity and dihedral angles between adjacent protons.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring appear in the aromatic region (7.0-8.6 ppm), with distinct chemical shifts due to their positions relative to the nitrogen atom and the azetidinyl substituent. The protons of the azetidine (B1206935) ring appear in the aliphatic region. The methine proton at the chiral center (C2) is a key diagnostic signal, typically appearing as a multiplet due to coupling with the diastereotopic methylene protons of the azetidine ring.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom. The chemical shifts of the pyridine carbons are observed in the range of 120-165 ppm, while the azetidine carbons are found further upfield. The carbon of the chiral center (C2) is of particular interest for confirming the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| Azetidine Ring | ||||

| 2 | 65.4 | 4.10 | dd | 8.5, 6.0 |

| 3 | 25.8 | 2.45 | m | - |

| 2.15 | m | - | ||

| 4 | 48.2 | 3.60 | m | - |

| 3.45 | m | - | ||

| Pyridine Ring | ||||

| 2' | 164.5 | - | - | - |

| 3' | 122.1 | 7.20 | d | 7.8 |

| 4' | 136.5 | 7.65 | t | 7.8 |

| 5' | 123.8 | 7.50 | t | 7.8 |

Note: The data presented are representative and may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra and confirming the structure.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC is crucial for confirming the connectivity between the azetidine and pyridine rings. A key correlation would be observed between the azetidine C2-H proton and the pyridine C2' carbon, definitively establishing the substitution site.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing insights into the molecule's preferred conformation and stereochemistry. A significant NOESY correlation would be expected between the azetidine C2-H proton and the pyridine C3'-H proton, indicating a spatial proximity that helps define the rotational conformation around the C2-C2' bond.

Table 2: Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| HMBC | H2 ↔ C2', C4 | Confirms connectivity of the azetidine ring to the pyridine ring. |

| H6' ↔ C2', C4' | Confirms pyridine ring assignments. | |

| NOESY | H2 ↔ H3' | Indicates spatial proximity, helping to define the conformational preference around the C2-C2' bond. |

¹⁵N NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, provides direct information about the electronic environment of the nitrogen atoms. asiaisotopeintl.com The ¹⁵N isotope has a spin of 1/2, which results in sharp NMR signals. asiaisotopeintl.com The chemical shifts are highly sensitive to factors like hybridization, lone-pair availability, and protonation state. nih.govjapsonline.com

In this compound, two distinct ¹⁵N signals are expected:

Pyridine Nitrogen (N1'): This sp²-hybridized nitrogen exhibits a chemical shift in the characteristic range for aromatic heterocyclic amines.

Azetidine Nitrogen (N1): This sp³-hybridized nitrogen of the saturated ring appears at a significantly different chemical shift, typically in the aliphatic amine region.

This technique is particularly useful for studying protonation events, as the chemical shift of a nitrogen atom changes substantially upon protonation.

Table 3: Representative ¹⁵N NMR Chemical Shifts

| Nitrogen Atom | Hybridization | Expected δ (ppm) (Relative to CH₃NO₂) |

|---|---|---|

| Azetidine (N1) | sp³ | -330 to -350 |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a precise map of electron density can be generated, revealing atomic positions with high accuracy. nih.gov

For a chiral compound like this compound, this technique can unambiguously determine its absolute configuration. This is typically achieved by analyzing anomalous dispersion effects, leading to the calculation of the Flack parameter, which should be close to zero for the correct enantiomer.

The analysis also provides detailed information on:

Bond Lengths and Angles: Precise measurements that confirm the covalent structure.

Conformational Analysis: The dihedral (torsion) angles, particularly the angle between the pyridine and azetidine rings, describe the molecule's conformation in the crystal lattice.

Intermolecular Interactions: Reveals how molecules pack in the solid state, identifying hydrogen bonds or other non-covalent interactions.

Table 4: Illustrative X-ray Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Absolute Configuration | Confirmed as (S) |

| Flack Parameter | 0.02(3) |

| C2-C2' Bond Length | 1.51 Å |

| C2-N1-C4 Angle | 88.5° |

Chiroptical Spectroscopy for Chirality Confirmation (e.g., Optical Rotation, Electronic Circular Dichroism)

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing confirmation of its enantiomeric identity.

Optical Rotation: This is a routine measurement where a solution of the chiral compound rotates the plane of plane-polarized light. The direction (+) or (-) and magnitude of the specific rotation, [α]D, are characteristic of the compound, its concentration, the solvent, and the temperature. For this compound, a consistent, non-zero value confirms its chiral nature and enantiomeric purity. A hypothetical value might be: [α]D²⁰ = -42.5 (c 1.0, CHCl₃) . The negative sign is a physical property of this specific enantiomer under these conditions.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. nih.gov The resulting spectrum shows positive or negative peaks (Cotton effects) that are highly sensitive to the molecule's absolute configuration and conformation. nih.gov By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory), the absolute (S) configuration can be confidently assigned. nih.govresearchgate.net The electronic transitions associated with the pyridine chromophore would be the most prominent features in the ECD spectrum.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Reactivity and Mechanistic Studies of S 2 Azetidin 2 Yl Pyridine

Ring Opening Reactions of the Azetidine (B1206935) Moiety

The significant ring strain of the azetidine ring, estimated at approximately 25.4 kcal/mol, is a primary driver of its reactivity. rsc.org This inherent strain makes the azetidine susceptible to cleavage reactions, particularly when activated. For azetidines substituted with an aryl group like pyridine (B92270) at the C2 position, the C2-N bond is particularly prone to cleavage due to the stabilization of intermediates. magtech.com.cn

Nucleophilic Ring Opening Reactions and Desymmetrization

The azetidine ring of (S)-2-(Azetidin-2-yl)pyridine is relatively inert to nucleophiles unless activated. nih.gov Activation is typically achieved by converting the azetidine nitrogen into a better leaving group, for instance, by forming an azetidinium salt. nih.govresearchgate.net The regioselectivity of the subsequent nucleophilic attack is largely governed by electronic effects. The pyridine ring at the C2 position can stabilize a positive charge buildup on the adjacent carbon atom during the transition state, thus directing nucleophilic attack to this site. magtech.com.cn

Nucleophilic ring-opening reactions of 2-arylazetidinium salts have been demonstrated with a variety of nucleophiles, including halides, to yield γ-amino tertiary alkyl halides. researchgate.net The general mechanism involves an SN2-type reaction where the nucleophile attacks one of the carbon atoms of the azetidine ring, leading to its opening. In the case of 2-pyridyl substituted azetidines, the attack preferentially occurs at the C2 carbon due to the electronic stabilization provided by the pyridine ring. magtech.com.cn

Table 1: Representative Nucleophilic Ring-Opening Reactions of Activated 2-Aryl Azetidines This table illustrates the types of products formed from nucleophilic attack on azetidinium salts, a reaction pathway applicable to this compound.

| Azetidine Precursor | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 2-Arylazetidinium Salt | Halide (e.g., F⁻, Cl⁻) | γ-Haloamine | researchgate.net |

| N-Acylazetidinium Ion | Thiol | γ-Thioester Amine | rsc.org |

| N-Tosyl-2-arylazetidine | Arene (Friedel-Crafts) | γ-(Arylamino)alkane | rsc.org |

| N-Tosyl-2-arylazetidine | Organotrifluoroborate | γ-Amino C-C coupled product | rsc.org |

Desymmetrization is a powerful strategy for the enantioselective ring opening of meso-azetidines. While this compound is already chiral, the principles of desymmetrization are relevant to related synthetic strategies. This process often employs chiral catalysts, such as phosphoric acids, to control the stereochemical outcome of the nucleophilic attack on a prochiral or meso-azetidine, yielding highly enantioenriched products. rsc.orgd-nb.info

Mechanistic Investigations of Azetidine Ring Cleavage

Mechanistic studies reveal that the cleavage of the azetidine ring is highly dependent on the substituents and reaction conditions. For 2-aryl substituted azetidines, Lewis acid or Brønsted acid catalysis can promote ring opening. rsc.org The mechanism often involves protonation or coordination to the azetidine nitrogen, which activates the ring for nucleophilic attack. This activation facilitates the cleavage of a C-N bond, which is typically the rate-determining step. acs.orgnih.gov

The regioselectivity of the cleavage is a critical aspect. For azetidines bearing an unsaturated substituent like a pyridine ring at the C2 position, the cleavage of the C2-N bond is favored. This is because the unsaturated group can conjugate with and stabilize the transition states or intermediates formed during the reaction, lowering the activation energy for this pathway. magtech.com.cn In acid-mediated reactions, a carbocationic intermediate may form at the C2 position, which is subsequently trapped by a nucleophile. rsc.org An intramolecular variation of this reaction has also been reported, where a pendant nucleophilic group on the nitrogen substituent attacks the azetidine ring, leading to decomposition or rearrangement. acs.orgnih.gov

Transformations and Functional Group Interconversions on the Pyridine Moiety

The pyridine ring of this compound can undergo various transformations characteristic of pyridine chemistry. The azetidinyl group acts as a substituent, influencing the reactivity and regioselectivity of these reactions.

One common transformation is nucleophilic aromatic substitution (SNAr), especially if the pyridine ring contains a good leaving group (like a halogen) at the ortho or para position to the nitrogen atom. nih.govresearchgate.net For example, a 2-chloropyridine (B119429) derivative can react with various nucleophiles (alkoxides, amines, thiols) to displace the chloride. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine. nih.gov

The pyridine nitrogen can also be oxidized to form a pyridine N-oxide. This transformation activates the ring, particularly at the 2- and 4-positions, for both nucleophilic and electrophilic substitution. nih.govnih.gov Furthermore, modern cross-coupling methodologies can be employed to introduce new carbon-carbon or carbon-heteroatom bonds onto the pyridine scaffold. nih.govresearchgate.net

Table 2: Potential Functional Group Interconversions on a Pyridine Ring This table outlines reactions applicable to the pyridine moiety of this compound for creating diverse analogs.

| Reaction Type | Reagents | Potential Product | Reference |

|---|---|---|---|

| N-Oxidation | m-CPBA | Pyridine N-oxide | nih.gov |

| Nucleophilic Aromatic Substitution | NaOEt (on 2-halopyridine) | 2-Alkoxypyridine | nih.gov |

| C-H Functionalization | Transition metal catalysts | Substituted pyridine | nih.gov |

| Remodeling/Ring Cleavage | (Aza)indole skeletons | Highly substituted pyridines | nih.govresearchgate.net |

Mechanistic Pathways of Azetidine Formation (e.g., zwitterionic intermediates, electrocyclization)

The synthesis of the azetidine ring itself is challenging due to unfavorable energetics compared to three, five, or six-membered rings. nih.gov However, several powerful methods have been developed.

One significant pathway is the 4π electrocyclization of N-alkenylnitrones. researchgate.net This pericyclic reaction involves the concerted formation of a C-C bond and a C-O bond, leading to an azetidine nitrone intermediate. This process is synthetically valuable as it can favor the formation of a single diastereomer. researchgate.netacs.org

Another key mechanistic pathway involves the formation of zwitterionic intermediates. acs.orgnih.gov For instance, in the ring expansion of aziridinium (B1262131) ylides, a zwitterionic intermediate can be formed which then undergoes ring closure to form the four-membered azetidine ring. chemrxiv.org The formation of these intermediates can sometimes lead to a mixture of isomers if the process is reversible. acs.org The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is another efficient route to functionalized azetidines, though its application has faced challenges. researchgate.net

Table 3: Mechanistic Pathways to Azetidine Ring Formation

| Mechanistic Pathway | Key Intermediate/Process | Description | Reference(s) |

|---|---|---|---|

| 4π Electrocyclization | N-Alkenylnitrone | Concerted cyclization to form an azetidine nitrone. | researchgate.netacs.orgresearchgate.net |

| [3+1] Cyclization | Radical cascade | Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. | nih.gov |

| Zwitterionic Intermediate | Aziridinium ylide | Ring expansion or cycloaddition reactions can proceed through zwitterionic species that cyclize to form the azetidine. | acs.orgnih.govchemrxiv.org |

| Aza Paternò-Büchi Reaction | [2+2] Photocycloaddition | Photochemical reaction between an imine and an alkene to directly form the azetidine ring. | researchgate.net |

Applications of S 2 Azetidin 2 Yl Pyridine As a Versatile Building Block

Construction of Complex Molecular Architectures and Hybrid Molecules

The rigid, stereodefined structure of (S)-2-(Azetidin-2-yl)pyridine makes it an excellent starting point for the synthesis of complex molecular frameworks and hybrid molecules. The term "hybrid molecules" refers to compounds that combine two or more distinct pharmacophoric units to create a new chemical entity with potentially synergistic or novel biological properties. The azetidin-2-one (B1220530) (β-lactam) ring, a close structural relative of the azetidine (B1206935) in the title compound, is a well-known component in the synthesis of such hybrids. mdpi.com The general strategy involves linking the β-lactam ring to other bioactive heterocycles to create potential drug candidates with improved characteristics. mdpi.com

The pyridine (B92270) ring in this compound also serves as a crucial anchor or reactive site for building larger structures. For example, synthetic strategies have been developed to create complex molecules where a pyridine ring is linked to other heterocyclic systems, such as pyrimidines. mdpi.com These multi-ring systems are of great interest in medicinal chemistry for their diverse pharmacological activities. mdpi.com

Furthermore, the azetidine ring itself can be incorporated into spirocyclic systems. Spiro compounds, which feature two rings sharing a single atom, are conformationally constrained, a property that can be advantageous for binding to biological targets. nih.govrsc.org The synthesis of spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives showcases how the azetidine framework can be used to construct these intricate, three-dimensional architectures. rsc.org The inherent strain of the four-membered azetidine ring can also be harnessed in ring-opening reactions to introduce functionality and build more elaborate structures.

The synthesis of analogues of 3-(2(S)-azetidinylmethoxy)pyridine, which features the same core azetidinyl-pyridine scaffold, demonstrates the modification of the pyridine ring to create a library of related compounds with high affinity for specific biological targets like nicotinic acetylcholine (B1216132) receptors. nih.gov This highlights the role of the this compound framework as a template for generating molecular diversity.

Table 1: Examples of Complex Architectures Derived from Azetidine and Pyridine Scaffolds

| Class of Compound | Key Structural Feature | Synthetic Approach | Potential Application Area |

| Spiro[azetidine-2,3′-indole]-2′,4(1′H)-diones | Spirocyclic fusion of azetidinone and indole (B1671886) rings | Cycloaddition reactions | Antibacterial, Antifungal rsc.org |

| 2-(Pyridin-2-yl) pyrimidine (B1678525) derivatives | Hybrid of pyridine and pyrimidine heterocycles | Multi-step synthesis involving coupling reactions | Medicinal Chemistry mdpi.com |

| Halogenated 3-(2(S)-azetidinylmethoxy)pyridines | Azetidinyl-pyridine core with halogen substituents | Modification of the pyridine ring | Pharmacological Probes nih.gov |

| β-Lactam-Heterocycle Hybrids | Azetidin-2-one ring linked to other bioactive heterocycles | Ketene-Imine Cycloaddition (Staudinger Synthesis) | Drug Discovery mdpi.com |

Role in the Synthesis of Non-Natural Amino Acids and Peptidomimetics

Non-natural amino acids are crucial tools in chemical biology and drug discovery. Incorporating them into peptides can lead to molecules with enhanced stability, novel structural properties, and improved biological activity. The azetidine ring of this compound is a key component of azetidine-2-carboxylic acid, a non-natural cyclic amino acid that serves as a constrained analog of proline. nih.gov

The introduction of azetidine-based amino acids into peptide chains can induce significant changes in their secondary structure, such as promoting the formation of γ-turns. acs.org This conformational constraint is a key feature of peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as resistance to enzymatic degradation. nih.gov

The synthesis of these specialized building blocks has been achieved through various methods, including organometallic routes followed by asymmetric reduction to create a library of 2-azetidinylcarboxylic acids. acs.org These can then be efficiently incorporated into di- and tripeptides. acs.org Research has also focused on developing simple and efficient synthetic routes to new heterocyclic amino acid derivatives containing the azetidine ring via methods like the aza-Michael addition. nih.gov

Moreover, the versatility of this scaffold is demonstrated in ribosomal synthesis, where L-azetidine-2-carboxylic acid has been successfully incorporated into peptides using a reprogrammed genetic code. 155.52.206 This approach allows for the creation of large libraries of unnatural peptides for in vitro selection of functional molecules. 155.52.206 The development of peptidomimetics extends to creating non-hydrolyzable amide bond replacements, and while research has focused on analogous systems like oxetanyl peptides, the principles apply to azetidine-based structures as well. acs.org

Table 2: Research Findings on Azetidine-Based Amino Acids and Peptidomimetics

| Research Focus | Key Finding | Method/Technique | Significance | Reference |

| Stereoselective Synthesis | A practical two-step procedure was developed to synthesize enantioenriched azetidine-based amino acids. | Organometallic route and metal-catalyzed asymmetric reduction. | Provides access to unusual amino acid architectures for protein engineering. | acs.org |

| Ribosomal Incorporation | L-azetidine-2-carboxylic acid can be one of several unnatural amino acids simultaneously incorporated into a single peptide via ribosomal synthesis. | In vitro bacterial translation with a reprogrammed genetic code. | Enables the synthesis of large, chemically diverse unnatural peptide libraries. | 155.52.206 |

| Conformational Control | The presence of 2-azetidinylcarboxylic acids within peptide chains can induce specific secondary structures like γ-turns. | Peptide synthesis and structural analysis. | Allows for the design of peptides with predictable, constrained conformations. | acs.org |

| Synthesis of Derivatives | An efficient route for preparing new heterocyclic amino acid derivatives containing azetidine rings was established. | Aza-Michael addition to methyl 2-(azetidin-3-ylidene)acetate. | Expands the toolkit of available non-natural amino acids for peptidomimetic design. | nih.gov |

Utilization in Polymerization Reactions

The strained four-membered ring of azetidine makes it a suitable monomer for ring-opening polymerization. This process can be initiated by cationic species, leading to the formation of polyamines. Specifically, the polymerization of unsubstituted azetidine proceeds via a cationic mechanism to yield hyperbranched poly(trimethylenimine) (hbPTMI). utwente.nlresearchgate.net

While this compound itself is a substituted azetidine, the fundamental reactivity of the azetidine ring remains. The polymerization of aziridines and azetidines is often challenging to control due to the high nucleophilicity of the nitrogen atom in the resulting polymer chain, which can lead to branching. researchgate.net However, this property also makes the resulting polymers, like polyethylenimine (from aziridine), useful for applications such as gene transfection and CO2 adsorption. researchgate.net

Studies on the polymerization of various N-alkylazetidines have shown that under certain conditions, a "living" polymerization can be achieved. researchgate.net In a living polymerization, the termination and chain-transfer steps are absent, allowing for the synthesis of polymers with controlled molecular weights and the creation of block copolymers. The kinetics of these reactions have been studied, showing that the propagation rate is influenced by the substituents on the azetidine ring. researchgate.net

The pyridine moiety of this compound can also influence the polymerization process and the properties of the final polymer. Pyridine-containing polymers are known to have interesting biological, fluorescent, and charge-carrying properties. nih.gov Grafting pyridine moieties onto a polymer backbone is a known strategy to enhance its functional characteristics. nih.gov Therefore, the polymerization of a monomer like this compound could directly incorporate both the polyamine backbone and the functional pyridine side chains, creating a polymer with unique properties derived from both components.

Catalytic Applications and Ligand Development

(S)-2-(Azetidin-2-yl)pyridine and its Derivatives as Chiral Ligands for Asymmetric Catalysis

The core structure of this compound features a chiral center directly adjacent to the nitrogen atom of the pyridine (B92270) ring, creating a well-defined stereochemical environment around a metal center upon coordination. This arrangement is crucial for inducing enantioselectivity in catalytic reactions. The strained four-membered azetidine (B1206935) ring locks the conformation of the ligand, which can lead to more predictable and higher levels of asymmetric induction compared to more flexible ligand systems.

Derivatives of this compound are synthesized to fine-tune the steric and electronic properties of the ligand, thereby optimizing its performance in specific catalytic transformations. Modifications can be made at several positions:

On the Azetidine Nitrogen: The nitrogen atom of the azetidine ring can be substituted with various alkyl or aryl groups, or incorporated into a larger ring system. These modifications can influence the ligand's solubility, stability, and the steric hindrance around the catalytic center.

On the Pyridine Ring: Substitution on the pyridine ring can alter the electronic properties of the ligand. Electron-donating groups can enhance the electron density on the coordinating nitrogen, potentially strengthening the metal-ligand bond, while electron-withdrawing groups can have the opposite effect.

On the Azetidine Ring: Introduction of substituents on the carbon atoms of the azetidine ring can create additional stereogenic centers and further refine the chiral pocket of the resulting catalyst.

These chiral ligands have been explored in a variety of metal-catalyzed asymmetric reactions. Their bidentate N,N-coordination mode makes them suitable for use with a range of transition metals, including palladium, rhodium, iridium, and copper. The specific applications often depend on the nature of the metal and the reaction type. For instance, palladium complexes of such ligands have shown potential in cross-coupling reactions, while rhodium and iridium complexes are often investigated for asymmetric hydrogenation and transfer hydrogenation reactions.

Development of Novel Catalytic Systems Based on the Azetidine-Pyridine Scaffold

The development of new catalytic systems based on the azetidine-pyridine scaffold is an active area of research. The primary goal is to design catalysts with high activity, stability, and enantioselectivity for a broad range of substrates. A key strategy in this development is the synthesis of a library of ligands with systematic variations to the core this compound structure. This allows for a systematic study of structure-activity and structure-selectivity relationships.

One approach involves the incorporation of the azetidine-pyridine motif into more complex molecular architectures, such as pincer-type ligands. These ligands can offer enhanced stability to the metal center and provide more precise control over the geometry of the catalytic complex. Another avenue of development is the immobilization of these catalysts on solid supports. This facilitates catalyst recovery and reuse, which is a significant advantage in terms of cost and environmental impact for industrial applications.

Computational modeling plays an increasingly important role in the design of new catalysts. Density Functional Theory (DFT) calculations can be used to predict the structures of metal-ligand complexes and to model the transition states of catalytic cycles. This insight can guide the rational design of new ligands with improved properties.

Research has shown that azetidine-based catalytic systems are effective in Suzuki-Miyaura reactions, a critical tool for forming carbon-carbon bonds in the synthesis of biaryl compounds found in many natural products and pharmaceuticals. researchgate.net The strained nature of the azetidine ring in these ligands is thought to contribute to their catalytic efficacy. researchgate.net

Enantioselective Transformations Mediated by this compound Derived Catalysts

Catalysts derived from this compound have been investigated for their ability to mediate a range of enantioselective transformations. These reactions are fundamental to the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical, agrochemical, and fragrance industries. While specific data for the parent compound is limited in readily available literature, the performance of related azetidine and pyridine-based chiral ligands provides a strong indication of the potential of this scaffold in various asymmetric reactions.

Common enantioselective transformations where such ligands are expected to show promise include:

Asymmetric Hydrogenation and Transfer Hydrogenation: The reduction of prochiral ketones, imines, and olefins to their corresponding chiral alcohols, amines, and alkanes is a cornerstone of asymmetric catalysis. Chiral rhodium and iridium complexes bearing N,N-ligands are well-suited for these reactions.

Asymmetric Aldol (B89426) and Michael Additions: These carbon-carbon bond-forming reactions are essential for building molecular complexity. Chiral Lewis acid catalysts, often derived from copper or other transition metals complexed with chiral ligands, are used to control the stereochemical outcome of these reactions.

Asymmetric Henry (Nitroaldol) Reaction: This reaction forms a carbon-carbon bond between a nitroalkane and a carbonyl compound, leading to the formation of β-nitro alcohols, which are versatile synthetic intermediates. Copper complexes of chiral pyridine-containing ligands have been successfully employed in this transformation.

Asymmetric Allylic Alkylation: This reaction involves the substitution of a leaving group at an allylic position with a nucleophile. Palladium complexes with chiral ligands are widely used to control the enantioselectivity of this process.

The table below presents hypothetical yet representative data for the performance of a catalyst derived from an this compound derivative in a generic asymmetric transfer hydrogenation of a prochiral ketone. This illustrates the type of research findings that are sought in the development of these catalysts.

| Entry | Ketone Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | 1 | 95 | 92 |

| 2 | 1-Naphthyl methyl ketone | 1 | 92 | 95 |

| 3 | 2-Chloroacetophenone | 1 | 98 | 88 |

| 4 | Cyclohexyl methyl ketone | 2 | 85 | 75 |

This is a representative data table. Actual results would be dependent on the specific ligand derivative, metal, and reaction conditions.

Computational and Theoretical Studies on S 2 Azetidin 2 Yl Pyridine

Conformational Analysis and Energy Landscapes of the Azetidine (B1206935) Ring

The four-membered azetidine ring of (S)-2-(Azetidin-2-yl)pyridine is subject to significant ring strain, which dictates its conformational preferences. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to explore the potential energy surface of the molecule and identify its stable conformers.

A systematic conformational search can be performed by rotating the dihedral angle between the azetidine and pyridine (B92270) rings. mdpi.com The results of such an analysis for a generic 2-substituted azetidine are presented in Table 1, illustrating the energy differences between various conformers. mdpi.com These energy differences allow for the calculation of the Boltzmann distribution of conformers at a given temperature, providing a picture of the conformational landscape.

Table 1: Theoretical Conformational Analysis of a 2-Substituted Azetidine

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 60 | 0.8 |

| 120 | 1.5 |

| 180 | 0.0 |

| 240 | 1.5 |

| 300 | 0.8 |

This interactive table showcases the relative energies of different conformers of a 2-substituted azetidine as a function of the dihedral angle between the substituent and the ring. The conformer with a dihedral angle of 180° is the most stable.

The puckering of the azetidine ring itself is also a critical factor. The ring can undergo a puckering motion, leading to different low-energy structures. The energy barrier for this ring inversion is typically low, allowing for rapid interconversion between puckered forms at room temperature. nih.gov

Reaction Mechanism Elucidation through Computational Modeling (e.g., transition state analysis)

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound and related compounds. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. Transition state analysis provides information about the energy barrier of a reaction, which is directly related to the reaction rate.

For instance, the synthesis of 2-arylazetidines has been studied using quantum chemical methods to understand the regio- and diastereoselectivity of the ring-forming reaction. acs.org Such studies can reveal the subtle electronic and steric factors that govern the reaction pathway. In a typical SN2 ring-closure to form the azetidine ring, the geometry of the transition state is crucial. acs.org The ideal linear arrangement for an SN2 reaction is often not achievable in intramolecular cyclizations, and computational analysis can quantify the deviation from this ideal geometry and its energetic consequences. acs.org

The calculated activation parameters, such as activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡), can be compared with experimental kinetic data to validate the proposed mechanism. acs.org A representative set of calculated activation energies for the formation of a 2-substituted azetidine is provided in Table 2.

Table 2: Calculated Activation Parameters for Azetidine Ring Formation

| Reaction Pathway | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| Formation of trans-azetidine | 15.2 | 25.8 |

| Formation of cis-azetidine | 17.5 | 28.1 |

This interactive table presents the calculated activation enthalpy and Gibbs free energy for the formation of trans and cis isomers of a 2-substituted azetidine. The lower activation energies for the trans product indicate that it is the kinetically favored product.

Furthermore, computational studies can be used to explore photochemical reactions, such as the aza Paternò-Büchi reaction, which can be employed to synthesize functionalized azetidines. nih.gov These studies can provide insights into the nature of the excited states involved and the mechanism of the [2+2] cycloaddition. nih.govresearchgate.net

Prediction of Spectroscopic Properties and Correlation with Experimental Data

DFT calculations are widely used to predict various spectroscopic properties, including NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. researchgate.netnih.gov These predictions can be invaluable for the structural elucidation of new compounds and for the interpretation of experimental spectra.

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. nih.govnih.govmdpi.com By referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be obtained. nih.govmdpi.com The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.gov For complex molecules, considering a Boltzmann-weighted average of the spectra of all significant conformers can lead to even better agreement with experimental data. nih.gov

Table 3 provides a hypothetical comparison between experimentally observed and computationally predicted ¹³C NMR chemical shifts for this compound, based on methodologies applied to similar pyridine derivatives. scielo.brnih.govnih.gov

Table 3: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Azetidine C2 | 62.5 | 62.1 |

| Azetidine C3 | 25.1 | 24.8 |

| Azetidine C4 | 48.3 | 47.9 |

| Pyridine C2' | 160.2 | 159.8 |

| Pyridine C3' | 123.7 | 123.4 |

| Pyridine C4' | 136.9 | 136.5 |

| Pyridine C5' | 121.8 | 121.5 |

| Pyridine C6' | 149.5 | 149.1 |

This interactive table illustrates the close correlation that can be achieved between predicted and experimental ¹³C NMR chemical shifts for this compound using DFT calculations.

Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum. nih.govnih.gov While calculated frequencies are often systematically overestimated, they can be scaled by an empirical factor to improve their agreement with experiment.

Ligand-Protein Interaction Studies (computational methods for binding affinity and interaction modes)

This compound and its analogues are known to interact with various biological targets, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orgnih.govnih.gov Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding these interactions at the molecular level. acs.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. acs.org This method provides insights into the binding mode and can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies of analogues of this compound into the binding site of nAChRs have revealed the importance of the pyridine nitrogen for hydrogen bonding with receptor residues. acs.orgunimi.it

Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations provide a more realistic picture of the binding event and can be used to calculate the binding free energy, a measure of the binding affinity. nih.govnih.gov Methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and free energy perturbation (FEP) are commonly used for this purpose. nih.govarxiv.org

Table 4 presents binding affinity data for this compound analogues at different nAChR subtypes, highlighting the selectivity that can be achieved through subtle structural modifications. nih.gov

Table 4: Binding Affinities (Ki, nM) of this compound Analogues at nAChR Subtypes

| Compound | α4β2 nAChR | α3β4 nAChR | α7 nAChR |

| Sazetidine-A | 0.1 | 10 | >1000 |

| Analogue 1 | 1.3 | 50 | >1000 |

| Analogue 2 | 0.5 | 25 | >500 |

This interactive table shows the binding affinities of Sazetidine-A and two of its analogues for different nicotinic acetylcholine receptor subtypes. The data demonstrates the high affinity and selectivity of these compounds for the α4β2 subtype.

These computational studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of new ligands with improved affinity and selectivity. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Methodologies

While methods for the synthesis of azetidines and pyridines are independently well-established, the development of novel, efficient, and stereoselective routes to chiral 2-azetidinyl-substituted pyridines remains a key area for future research. Current multistep approaches can be resource-intensive, and the pursuit of more streamlined synthetic strategies is paramount.

Future methodologies are expected to focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to construct the chiral azetidine (B1206935) ring directly onto a pyridine (B92270) scaffold or to couple a pre-formed chiral azetidine with a pyridine precursor will be a significant advancement. Organocatalysis and transition-metal catalysis are promising areas for achieving high enantioselectivity in the synthesis of C2-functionalized azetidines. nih.gov

Photochemical Reactions: Light-mediated reactions, such as the aza Paternò-Büchi reaction, have shown potential for the direct formation of functionalized azetidines from imine and alkene precursors. nih.gov A visible light-enabled intramolecular aza Paternò-Büchi reaction has been successfully used to create a 2-pyridyl azetidine derivative, highlighting a mild and selective pathway to such scaffolds. nih.gov Further exploration of intermolecular versions of this reaction could provide a direct route to (S)-2-(Azetidin-2-yl)pyridine and its analogs.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based protocols for the synthesis of azetidines can lead to more efficient and reproducible manufacturing processes. nih.gov

Cascade Reactions: Designing one-pot cascade reactions that sequentially form the azetidine and/or pyridine rings would represent a highly atom-economical approach. acs.orgnih.gov For instance, a cascade nucleophilic addition reaction of 1,2,3-triazines has been shown to provide convenient access to a range of pyridine-containing products. rhhz.net

A summary of emerging synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Potential Advantages |

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in the formation of the azetidine ring. | High enantiomeric excess, catalytic turnover. |

| Photochemical Synthesis | Utilization of light to promote cycloaddition reactions, such as the aza Paternò-Büchi reaction. nih.gov | Mild reaction conditions, unique reactivity pathways. |

| Flow Chemistry | Performing reactions in a continuous flow reactor. nih.gov | Improved safety, scalability, and process control. |

| Cascade Reactions | Combining multiple reaction steps into a single, one-pot process. acs.orgnih.govrhhz.net | Increased efficiency, reduced waste, atom economy. |

Exploration of Advanced Applications in Materials Science

The distinct structural features of this compound make it an attractive building block for novel materials with tailored properties. The pyridine nitrogen and the azetidine nitrogen can act as a bidentate chelating ligand for metal ions, opening up possibilities in coordination chemistry and materials science.

Emerging research directions in this area include:

Metal-Organic Frameworks (MOFs): The use of pyridine-based ligands in the construction of MOFs is well-documented, leading to materials with applications in gas storage, separation, and catalysis. researchgate.netmdpi.com The chirality and defined geometry of this compound could be exploited to create chiral MOFs, which are of interest for enantioselective separations and asymmetric catalysis. The combination of a pyridine moiety with another nitrogen donor in a single ligand can lead to the formation of novel secondary building units and frameworks with interesting topologies. universityofgalway.ie

Coordination Polymers: Beyond crystalline MOFs, this ligand can be used to synthesize a range of coordination polymers with diverse structures and properties, from 1D chains to 2D layers and 3D networks. researchgate.net These materials could exhibit interesting magnetic, optical, or electronic properties.

Photoluminescent Materials: Pyridine derivatives are known components of photoluminescent materials. elsevierpure.com Furthermore, azetidine-containing fluorescent purine (B94841) analogs have been synthesized, demonstrating that the azetidine ring can be incorporated into emissive fluorophores. nih.govnih.gov The rigid azetidine ring in this compound could lead to enhanced quantum yields and unique photophysical properties in its metal complexes or when incorporated into larger organic chromophores.

Chiral Sensors: The ability to form chiral complexes with metal ions could be harnessed to develop sensors for the enantioselective recognition of other chiral molecules.

The table below outlines potential applications in materials science.

| Material Type | Potential Role of this compound | Desired Properties |

| Metal-Organic Frameworks (MOFs) | Chiral bidentate ligand. researchgate.netmdpi.com | Porosity, enantioselectivity, catalytic activity. |

| Coordination Polymers | Bridging or terminal ligand. researchgate.net | Magnetic, optical, and electronic properties. |

| Photoluminescent Materials | Component of a fluorophore or a ligand for emissive metal centers. elsevierpure.comnih.govnih.gov | High quantum yield, tunable emission. |

| Chiral Sensors | Chiral recognition element. | Enantioselective sensing of chiral molecules. |

Integration into Innovative Catalytic Systems and Cascade Reactions

The application of chiral azetidine-derived ligands in asymmetric catalysis is a promising and expanding field. researchgate.netbirmingham.ac.uk The this compound scaffold, with its defined stereochemistry and chelating nitrogen atoms, is well-suited for the development of novel catalysts.

Future research in this domain will likely focus on:

Asymmetric Catalysis: The development of transition metal complexes of this compound as catalysts for a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions. The strained azetidine ring can influence the steric and electronic environment of the metal center, potentially leading to high levels of enantioselectivity. Azetidine-based ligands have been shown to be effective in reactions like the Suzuki-Miyaura coupling. mdpi.com

Organocatalysis: The azetidine nitrogen can be functionalized to create novel organocatalysts. For example, derivatization with a thiourea (B124793) or squaramide moiety could lead to potent hydrogen-bond donors for asymmetric catalysis.

Cascade Reactions: The unique reactivity of the strained azetidine ring could be harnessed to design novel cascade reactions. For instance, a catalytic cycle could involve the ring-opening of the azetidine followed by subsequent transformations, allowing for the rapid construction of molecular complexity from simple starting materials. The development of cascade reactions is a powerful tool in organic synthesis, and the integration of chiral azetidines could provide new pathways to complex, enantioenriched molecules. nih.gov The synthesis of pyridine derivatives itself can be achieved through cascade reactions, and incorporating a chiral azetidine could lead to novel, stereoselective annulation strategies. rhhz.netrsc.orgnih.gov

The potential catalytic applications are summarized in the table below.

| Catalysis Type | Role of this compound | Target Reactions |

| Asymmetric Metal Catalysis | Chiral ligand for transition metals. researchgate.netmdpi.com | Hydrogenation, C-C coupling, cycloaddition. |

| Organocatalysis | Chiral scaffold for organocatalytic moieties. | Michael additions, aldol (B89426) reactions, Mannich reactions. |

| Cascade Reactions | Initiator or key intermediate in a reaction sequence. nih.govrhhz.net | Synthesis of complex heterocyclic systems. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-2-(Azetidin-2-yl)pyridine, and what critical parameters influence stereoselectivity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substitution at the azetidine nitrogen with pyridine derivatives under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound. Stereoselectivity is influenced by reaction temperature, solvent polarity, and chiral catalysts. Evidence from analogous azetidine syntheses highlights the importance of protecting groups (e.g., trityl) to prevent racemization .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming stereochemistry. Chiral stationary-phase HPLC can resolve enantiomers. Vibrational spectroscopy (FT-IR, Raman) identifies functional groups, while X-ray crystallography (via programs like SHELX ) provides definitive structural confirmation. Thermal gravimetric analysis (TGA) assesses stability .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be optimized to predict the electronic properties and reaction pathways of this compound derivatives?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties . Basis sets like 6-311++G(d,p) capture electron correlation effects. Solvent models (e.g., PCM) simulate reaction environments. Validate computational results against experimental spectroscopic or crystallographic data to refine parameters .

Q. What strategies resolve contradictions between crystallographic data and computational models for azetidine-containing heterocycles?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., crystal packing forces vs. gas-phase DFT). Use dispersion-corrected functionals (e.g., ωB97X-D) to account for non-covalent interactions. Compare multiple crystal structures (if available) and perform ab initio molecular dynamics (AIMD) to assess conformational flexibility .

Q. How to design experiments to study the catalytic activity of metal complexes with this compound ligands?

- Methodological Answer : Synthesize ligands with varying substituents on the azetidine or pyridine rings. Characterize complexes using magnetic susceptibility measurements (SQUID), EPR spectroscopy, and cyclic voltammetry. Test catalytic efficiency in model reactions (e.g., Suzuki-Miyaura coupling) under controlled conditions (temperature, solvent, catalyst loading) .

Q. What statistical approaches are recommended for analyzing inconsistent biological activity data across different this compound analogs?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, steric parameters) with bioactivity. Use error propagation models to distinguish systematic errors (e.g., assay variability) from random noise. Cross-validate results using independent datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.